3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one 3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one
Brand Name: Vulcanchem
CAS No.: 145458-97-5
VCID: VC0122328
InChI: InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1
SMILES: CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one

CAS No.: 145458-97-5

Main Products

VCID: VC0122328

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one - 145458-97-5

CAS No. 145458-97-5
Product Name 3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name 3-[(2R,5aS,8aS,8bS)-5a-methyl-6-oxo-2-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-yl]propyl acetate
Standard InChI InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1
Standard InChIKey GHBAWIZUVFCJBD-BNDYYXHWSA-N
Isomeric SMILES CC(=C)[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=C1CCCOC(=O)C)C
SMILES CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C
Canonical SMILES CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C
Synonyms 3 beta-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-en-17-one
3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one
AMHDSA
PubChem Compound 197524
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator